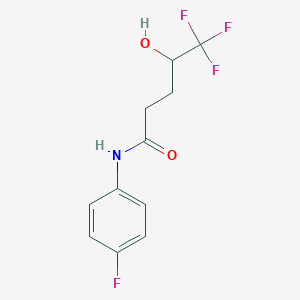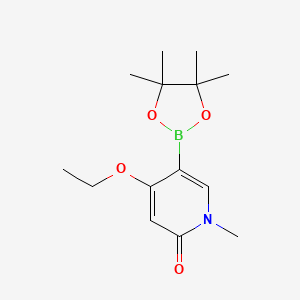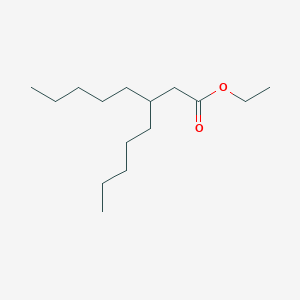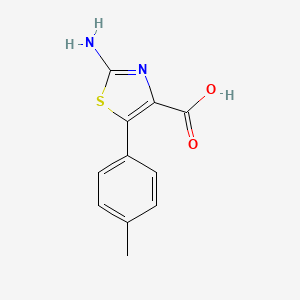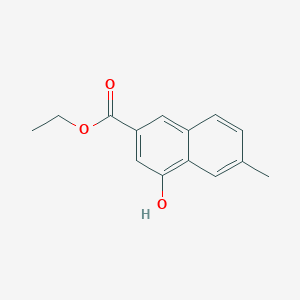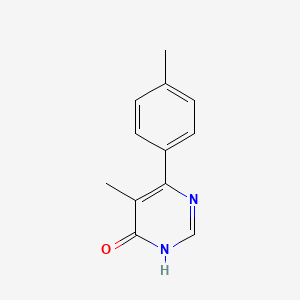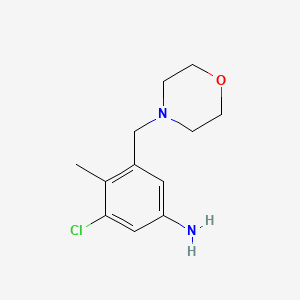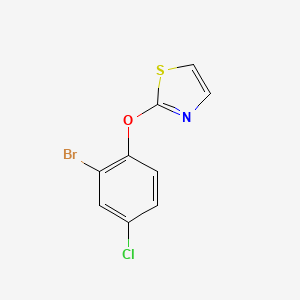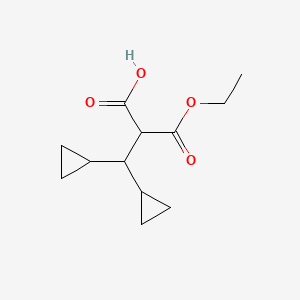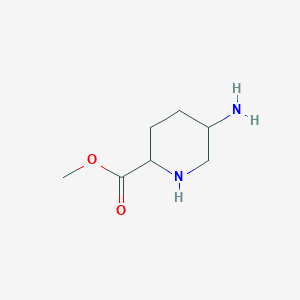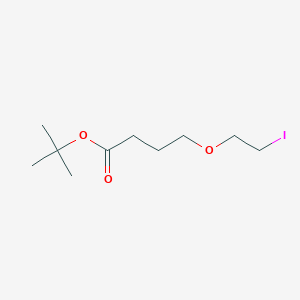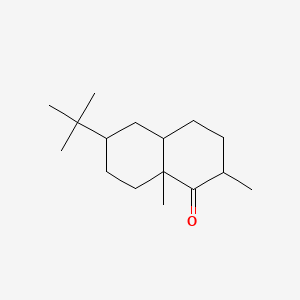
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone typically involves the hydrogenation of a naphthalene derivative followed by selective alkylation. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The alkylation step may involve the use of tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient separation techniques such as distillation or chromatography are common practices to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like tert-butyl chloride (for alkylation) and strong bases such as sodium hydride (NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenone: The parent compound.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenol: A hydroxylated derivative.
6-tert-Butyl-2,8a-dimethyloctahydro-1(2H)-naphthalenamine: An amine derivative.
Uniqueness
This compound is unique due to its specific substitution pattern and partially hydrogenated naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
54869-06-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
6-tert-butyl-2,8a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-one |
InChI |
InChI=1S/C16H28O/c1-11-6-7-13-10-12(15(2,3)4)8-9-16(13,5)14(11)17/h11-13H,6-10H2,1-5H3 |
Clé InChI |
VKBXHFYLVWUIHC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2CC(CCC2(C1=O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


